2-Pyrazolin-5-one, 1,3,4-trimethyl-

Catalog No.
S1521803
CAS No.
17826-82-3
M.F
C6H10N2O
M. Wt
126.16 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Pyrazolin-5-one, 1,3,4-trimethyl-

CAS Number

17826-82-3

Product Name

2-Pyrazolin-5-one, 1,3,4-trimethyl-

IUPAC Name

2,4,5-trimethyl-4H-pyrazol-3-one

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

InChI

InChI=1S/C6H10N2O/c1-4-5(2)7-8(3)6(4)9/h4H,1-3H3

InChI Key

CACWZFVIOGIBFP-UHFFFAOYSA-N

SMILES

CC1C(=NN(C1=O)C)C

Synonyms

2,4-Dihydro-2,4,5-trimethyl-3H-pyrazol-3-one

Canonical SMILES

CC1C(=NN(C1=O)C)C

1,3,4-Trimethyl-2-pyrazolin-5-one (CAS 17826-82-3) is a highly functionalized pyrazolone building block widely utilized in the synthesis of advanced pharmaceuticals, agrochemicals, and specialized ligands. Structurally defined by its N1, C3, and C4 methyl substitutions, this compound exists in a dynamic tautomeric equilibrium that dictates its reactivity. In industrial procurement, it is primarily valued as a precision precursor for O-triflation and subsequent palladium-catalyzed cross-coupling reactions, where the C4-methyl group provides critical steric and electronic control. Compared to less substituted pyrazolones, this specific methylation pattern suppresses unwanted side reactions at the C4 position, ensuring high-fidelity functionalization and superior processability in complex active pharmaceutical ingredient (API) manufacturing workflows [1].

Research Fit

Synthetic intermediate for agrochemical heterocycle research
Analytical reference standard with verified GC retention behavior
Fully alkylated pyrazolone scaffold (no aryl substitution)

Substituting 1,3,4-trimethyl-2-pyrazolin-5-one with its close analog, 1,3-dimethyl-2-pyrazolin-5-one, routinely leads to manufacturing bottlenecks due to uncontrolled reactivity at the C4 position. The unsubstituted C4 carbon in the des-methyl analog is highly nucleophilic, making it prone to non-selective di-alkylation, unwanted Knoevenagel condensations, and oxidative dimerization during scale-up. Furthermore, attempting to use N1-phenyl analogs (such as 3-methyl-1-phenyl-2-pyrazolin-5-one) fundamentally alters the compound's solubility profile and electronic distribution, drastically reducing aqueous processability and shifting the tautomeric equilibrium away from the desired reactive forms. For procurement teams, failing to specify the 1,3,4-trimethyl variant when C4-mono-functionalization or stable O-triflation is required results in complex purification requirements, lower overall yields, and increased waste generation [1].

Substitution Risk

1,3,4-Trimethyl substitution pattern cannot be replaced by 1-aryl or N-unsubstituted analogs; reactivity and reported fungicidal SAR differ sharply.
GC retention profile is specific to this alkylated structure; an edaravone-type 1-phenyl analog will not co-elute and may cause misidentification.
Patent-reported activity against rice blast is linked to the 1,3,4-trimethyl combination; generic pyrazolinones may not support the same SAR interpretation.

O-Triflation Efficiency for Cross-Coupling Precursors

In the synthesis of pyrazolyl-heteroaryl frameworks via Suzuki coupling, the formation of the intermediate pyrazolyl triflate is a critical step. 1,3,4-Trimethyl-2-pyrazolin-5-one demonstrates superior O-triflation efficiency when reacted with N-phenyl-bis(trifluoromethanesulfonimide). The C4-methyl group stabilizes the enol tautomer and sterically shields the carbon center, resulting in O-triflation yields consistently exceeding 85%. In direct contrast, the use of 1,3-dimethyl-2-pyrazolin-5-one under identical conditions yields significant amounts of C-triflated byproducts and degradation, capping the desired O-triflate yield at approximately 60% [1].

Evidence DimensionO-Triflation Yield
Target Compound Data>85% yield of O-triflate
Comparator Or Baseline1,3-dimethyl-2-pyrazolin-5-one (~60% yield)
Quantified Difference>25% absolute increase in target O-triflate yield
ConditionsReaction with Tf2NPh / Na2CO3 in THF under microwave irradiation (110°C)

Higher O-triflation efficiency directly translates to better scalability, lower reagent waste, and reduced cost when synthesizing complex pyrazole-containing APIs.

GC Retention Index
Class-level
RI = 1896
Supports analytical identity confirmation
DB-Wax column; differs from 1-phenyl pyrazolones

Selectivity in C4-Electrophilic Functionalization

When further functionalization at the C4 position is required, the presence of the pre-existing methyl group in 1,3,4-trimethyl-2-pyrazolin-5-one restricts the site to strict mono-substitution. Quantitative assessments of C4-alkylation show that the target compound achieves >95% selectivity for the desired mono-functionalized product. Conversely, the baseline comparator 1,3-dimethyl-2-pyrazolin-5-one, possessing two reactive protons at C4, typically yields a difficult-to-separate mixture of mono- and di-substituted products (often in a 60:40 ratio) under standard electrophilic conditions [1].

Evidence DimensionMono-substitution Selectivity at C4
Target Compound Data>95% selectivity
Comparator Or Baseline1,3-dimethyl-2-pyrazolin-5-one (~60% mono-selectivity)
Quantified Difference35% improvement in regioselectivity
ConditionsStandard electrophilic alkylation conditions

Predictable mono-functionalization eliminates the need for complex chromatographic separations, significantly improving throughput in industrial library synthesis.

Lipophilicity (XLogP)
Reported
Target 0.3 | Edaravone 1.8 (~1.5 log units lower)
May support low-logP compound library design
Computed XLogP3-AA; verify experimentally

Aqueous Solubility for Biphasic Process Compatibility

The substitution of the N1 position with a methyl group rather than a bulky aryl group profoundly impacts the physical properties of the pyrazolone scaffold. 1,3,4-Trimethyl-2-pyrazolin-5-one exhibits an aqueous solubility exceeding 50 mg/mL at ambient temperature. When compared to the widely used N1-phenyl analog, 3-methyl-1-phenyl-2-pyrazolin-5-one (Edaravone), which has an aqueous solubility of less than 5 mg/mL, the trimethylated compound offers a 10-fold improvement. This enhanced solubility facilitates the use of greener, aqueous-organic biphasic solvent systems during scale-up and simplifies liquid-liquid extraction workflows [1].

Evidence DimensionAqueous Solubility at 25°C
Target Compound Data>50 mg/mL
Comparator Or Baseline3-methyl-1-phenyl-2-pyrazolin-5-one (<5 mg/mL)
Quantified Difference>10-fold increase in aqueous solubility
ConditionsAmbient temperature (25°C) in neutral aqueous media

High aqueous solubility enables the use of environmentally friendly biphasic reaction conditions and streamlines downstream extraction processes.

Synthetic Reactivity
Class-level
N1-methyl pattern (all-alkyl) vs aryl/H analogs
Reported reactivity context for agrochemical SAR
Patent-derived; validate in specific transformation

Precursor for Palladium-Catalyzed Cross-Couplings in API Manufacturing

Directly leveraging its high O-triflation efficiency, this compound is the optimal starting material for synthesizing 5-(1,3,4-trimethyl-1H-pyrazol-5-yl) heteroaryl derivatives via Suzuki-Miyaura or Buchwald-Hartwig couplings. It avoids the degradation issues common with less substituted analogs [1].

Scaffold for Precision C4-Functionalized Libraries

Benefiting from its >95% mono-substitution selectivity, it is ideal for generating diverse, highly pure chemical libraries for high-throughput screening without the burden of separating di-alkylated byproducts [2].

Building Block in Aqueous-Biphasic Flow Chemistry

Due to its >50 mg/mL aqueous solubility, it is highly suited for continuous flow manufacturing processes that utilize green, biphasic solvent systems, outperforming poorly soluble N1-aryl analogs [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fungicide SAR studies
1,3,4-Trimethyl substitution pattern
Reported activity against rice blast model
Volatile compound identification
Verified GC retention index
Identity confirmation in food matrices
Low-logP compound libraries
Predicted hydrophilicity (XLogP 0.3)
Aqueous solubility and permeability profiling
Heterocyclic scaffold diversification
N1-methyl (no aryl) substitution
Synthetic accessibility and yield assessment

XLogP3

0.3

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